1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene chemical structure and properties
1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene chemical structure and properties
This technical guide details the chemical structure, synthesis, and strategic application of 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene (also identified as 2-Bromo-5-nitrobenzaldehyde dimethyl acetal ).
This compound serves as a critical synthetic intermediate in medicinal chemistry.[1] It represents the "protected" form of 2-bromo-5-nitrobenzaldehyde, utilized to mask the electrophilic aldehyde functionality during organometallic transformations (such as Suzuki-Miyaura coupling) or reduction sequences targeting the nitro group.
Part 1: Chemical Identity & Structural Analysis
This molecule is a tri-substituted benzene ring characterized by three distinct functional groups with orthogonal reactivity: a halogen (bromide), a masked carbonyl (dimethyl acetal), and a nitrogen source (nitro group).
Table 1: Chemical Profile and Identifiers
| Parameter | Data |
| IUPAC Name | 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene |
| Common Name | 2-Bromo-5-nitrobenzaldehyde dimethyl acetal |
| Parent Precursor | 2-Bromo-5-nitrobenzaldehyde (CAS: 84459-32-5) |
| Molecular Formula | |
| Molecular Weight | 276.08 g/mol |
| SMILES | COC(OC)C1=C(C=CC(=C1)[O-])Br |
| Physical State | Pale yellow oil or low-melting solid (Predicted) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
Structural Implications for Reactivity[1][3][4]
-
C1-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig). The ortho positioning relative to the acetal creates steric bulk that must be considered during catalyst selection.
-
C2-Dimethoxymethyl (Acetal): This group is stable to basic and nucleophilic conditions (e.g., Grignard reagents, borohydrides) but hydrolyzes back to the aldehyde under acidic conditions.
-
C4-Nitro: A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic aromatic substitution (
) at the C1 position if the bromine is displaced, although the acetal is the primary director of steric environment.
Part 2: Synthetic Pathways (Protection Protocol)
The synthesis of 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene is achieved via the acid-catalyzed acetalization of 2-bromo-5-nitrobenzaldehyde. This reaction is reversible; therefore, water removal is critical to drive the equilibrium forward.
Experimental Protocol: Acetalization
Objective: Convert 2-bromo-5-nitrobenzaldehyde to its dimethyl acetal.
Reagents:
-
2-Bromo-5-nitrobenzaldehyde (1.0 equiv)[2]
-
Trimethyl orthoformate (TMOF) (3.0 – 5.0 equiv) [Water Scavenger/Reagent]
-
Methanol (Solvent, anhydrous)
-
-Toluenesulfonic acid (
-TsOH) (0.05 equiv) [Catalyst]
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with 2-bromo-5-nitrobenzaldehyde and anhydrous methanol (0.5 M concentration).
-
Addition: Add Trimethyl orthoformate (TMOF) followed by a catalytic amount of
-TsOH. -
Reaction: Reflux the mixture under nitrogen atmosphere for 4–6 hours. Monitor by TLC (the acetal is typically less polar than the aldehyde).
-
Note: TMOF acts as a dehydrating agent, reacting with generated water to form methanol and methyl formate, driving the reaction to completion.
-
-
Quench (Critical): Cool to room temperature and add saturated aqueous
or triethylamine to neutralize the acid. Failure to neutralize prior to workup will cause hydrolysis back to the starting material. -
Workup: Remove excess methanol under reduced pressure. Dissolve the residue in Ethyl Acetate, wash with water and brine. Dry over
.[3] -
Purification: Concentrate in vacuo. The product is often pure enough for subsequent steps. If necessary, purify via flash chromatography (Hexanes/EtOAc) on silica gel (neutralized with 1%
).
Figure 1: Acid-catalyzed protection pathway using Trimethyl Orthoformate (TMOF) as a water scavenger.
Part 3: Reactivity Profile & Applications
The strategic value of this compound lies in its orthogonal reactivity . It allows chemists to modify the bromine or nitro positions without affecting the aldehyde (which is masked).
Palladium-Catalyzed Coupling (Suzuki-Miyaura)
The C1-Bromine atom allows for coupling with aryl boronic acids.
-
Why use the acetal? If the free aldehyde were present, it could undergo side reactions (e.g., condensation with amines, oxidation) or poison sensitive catalysts.
-
Conditions:
or , , Dioxane/Water. -
Outcome: Formation of biaryl systems retaining the nitro and acetal groups.
Nitro Group Reduction
The C4-Nitro group can be reduced to an aniline (
-
Reagents:
, , or Hydrogenation ( ). -
Compatibility: The dimethyl acetal is stable to neutral/basic reducing conditions (Fe,
). It is unstable to acidic reductions (e.g., ), which would simultaneously deprotect the aldehyde.
Indole Synthesis (Batcho-Leimgruber Variation)
This core is frequently used to synthesize substituted indoles.
-
Condensation: The acetal is hydrolyzed to the aldehyde.[4]
-
Henry Reaction: Condensation with nitromethane.
-
Reductive Cyclization: The nitro group is reduced, attacking the side chain to close the indole ring.
Figure 2: Divergent synthetic utility showing orthogonal transformations.
Part 4: Safety and Handling
-
Nitro Compounds: The nitro group introduces potential energetic instability. While this specific molecule is not classified as a primary explosive, standard precautions for nitro-aromatics (avoiding excessive heat/shock) apply.
-
Bromides: Alkyl/Aryl bromides can be irritating to skin and mucous membranes.
-
Acetal Stability: Moisture sensitive in the presence of acid. Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place to prevent slow hydrolysis to the aldehyde.
References
-
PubChem. 2-Bromo-5-nitrobenzaldehyde (Parent Compound Data).[2] National Library of Medicine. Available at: [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Maksons Fine Chem. Bromoacetaldehyde Dimethyl Acetal and Derivatives. (Industrial application context). Available at: [Link]
Sources
- 1. ojs.wiserpub.com [ojs.wiserpub.com]
- 2. 2-Bromo-5-nitrobenzaldehyde | C7H4BrNO3 | CID 11138942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-bromo-4,5-dimethyl-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. Bromoacetaldehyde Dimethyl Acetal - Bromoacetaldehyde Dimethyl Acetal Exporter, Manufacturer & Supplier, Ankleshwar, India [maksons.com]
